molecular formula C15H18N6OS B4507528 1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4507528
M. Wt: 330.4 g/mol
InChI Key: IJAINUHTQGWMSG-UHFFFAOYSA-N
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Description

1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.12628039 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Antimycobacterial Activity : Studies have demonstrated that pyrazine and pyridine derivatives, which include structures similar to the compound , exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. These compounds, by virtue of their structural isosteres, have shown varying degrees of potency compared to standard treatments like pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
  • Antifungal Activity : Pyrazole derivatives have been identified as potential growth inhibitors for various phytopathogenic fungi, including Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea. The study highlights differences in sensitivity among the fungi to these compounds, with P. ultimum being the most sensitive. This indicates a promising avenue for developing novel antifungal agents targeting specific agricultural pathogens (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

Anti-inflammatory and Analgesic Properties

  • Research into thiadiazoles, which are structurally related to the compound of interest, has led to the discovery of new molecules with significant anti-inflammatory and analgesic properties. These findings suggest potential for the development of new therapeutic agents for treating inflammation and pain (Maddila, Gorle, Sampath, & Lavanya, 2016).

Anticancer Applications

  • A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the potential of such compounds in therapeutic applications against cancer. These compounds have shown to inhibit the growth of cancer cells, offering a basis for further research into their efficacy and mechanism of action in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Agricultural Chemistry

  • Insecticidal properties have also been explored, with studies synthesizing new heterocycles incorporating thiadiazole moiety to assess their effectiveness against agricultural pests such as the cotton leafworm, Spodoptera littoralis. The findings indicate that these compounds could serve as potential insecticidal agents, showcasing the versatility of thiadiazole derivatives in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Future Directions

The future directions for research on “1,6-diisopropyl-N-1,3,4-thiadiazol-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” and similar compounds could involve further investigation of their structure–activity relationship (SAR) and potential as acetylcholinesterase (AChE) inhibitors . Additionally, more research is needed to fully understand their mechanism of action and to explore their potential in treating various diseases .

Properties

IUPAC Name

1,6-di(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6OS/c1-8(2)12-5-10(14(22)19-15-20-16-7-23-15)11-6-17-21(9(3)4)13(11)18-12/h5-9H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAINUHTQGWMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.